4-chloro-N'-(2-chloroacetyl)benzohydrazide
Overview
Description
4-chloro-N'-(2-chloroacetyl)benzohydrazide is a useful research compound. Its molecular formula is C9H8Cl2N2O2 and its molecular weight is 247.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
- Benzohydrazide derivatives, including variants similar to 4-chloro-N'-(2-chloroacetyl)benzohydrazide, have demonstrated significant antimicrobial properties. This includes antibacterial and antifungal activities against various strains, including Mycobacterium tuberculosis, nontuberculous mycobacteria, and fungal strains like Candida glabrata and Trichophyton mentagrophytes (Krátký et al., 2017). Additionally, another study shows the synthesis of hydrazide-hydrazones compounds that were screened for their antibacterial properties, indicating their potential in developing new antimicrobial agents (Shaikh, 2013).
Crystal Structure and Synthesis
- The crystal structure and synthesis of various benzohydrazide compounds have been extensively studied. For instance, studies have analyzed the crystal structure of 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide and its interaction with methanol, providing insights into its molecular configuration and potential applications in structural chemistry (Huang & Wu, 2010).
Anticancer Properties and DNA Binding
- Benzohydrazide derivatives have shown potential in anticancer research. For example, a study on the adsorption of a novel hydrazone derivative by protein suggested a possible role in cancer treatment due to its unique static quenching mechanism in interaction with serum albumin (Tian et al., 2012). Additionally, research on the synthesis and crystal structures of various benzohydrazides has implications for their role as potential inhibitors of prostate cancer, showcasing their relevance in oncological studies (Arjun et al., 2020).
Enzyme Inhibition and Molecular Docking
- Benzohydrazide compounds have been evaluated for their enzyme inhibitory activities, including urease inhibition, which is significant in the development of therapeutic agents for various diseases. Molecular docking studies of these compounds have provided insights into their interactions at the molecular level, enhancing our understanding of their potential therapeutic uses (Abbas et al., 2019).
Chemical Reactivity and Catalysis
- The reactivity of benzohydrazide derivatives in chemical reactions, such as nucleophilic aromatic substitution, has been explored, providing valuable information for synthetic chemistry applications. This includes understanding the intramolecular hydrogen bond interactions and their effects on reaction mechanisms (Gallardo-Fuentes et al., 2014). Additionally, their role in catalysis, including catalytic activity in various biological processes, has been studied, further expanding their application spectrum in chemistry and biochemistry (El‐Gammal et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDMGMZOXNPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334602 | |
Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-27-5 | |
Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.